molecular formula C34H22N2 B13349491 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole

Cat. No.: B13349491
M. Wt: 458.5 g/mol
InChI Key: JOLYNZMCNGCNGW-UHFFFAOYSA-N
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Description

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a polycyclic aromatic compound comprising a benzo[c]carbazole core substituted at the 10-position with a 9-phenyl-9H-carbazol-3-yl group. This structure combines two rigid carbazole systems, enhancing π-conjugation and electronic delocalization, which are critical for optoelectronic applications. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, as suggested by retrosynthetic pathways . Its molecular weight is approximately 439.48 g/mol (calculated from the formula C₃₄H₂₁N₂). The phenyl and carbazole substituents contribute to high thermal stability and solubility in organic solvents, making it suitable for solution-processed devices .

Properties

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

IUPAC Name

10-(9-phenylcarbazol-3-yl)-7H-benzo[c]carbazole

InChI

InChI=1S/C34H22N2/c1-2-9-25(10-3-1)36-32-13-7-6-12-27(32)28-20-24(16-19-33(28)36)23-15-17-30-29(21-23)34-26-11-5-4-8-22(26)14-18-31(34)35-30/h1-21,35H

InChI Key

JOLYNZMCNGCNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C82

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and palladium catalysts for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole transport material, facilitating the movement of positive charge carriers. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties References
7H-Benzo[c]carbazole (cBCZ) Benzo[c]carbazole Unsubstituted 217.26 High rigidity, weak phosphorescence
9-Methyl-7H-benzo[c]carbazole Benzo[c]carbazole 9-Methyl 231.29 Enhanced solubility, reduced $ T_1 $
9-Phenyl-7H-benzo[c]carbazole Benzo[c]carbazole 9-Phenyl 293.36 Improved hole transport, $ T_1 = 2.8 \, \text{eV} $
7,7-Dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-indenocarbazole Indenocarbazole 9-Phenylcarbazol-3-yl, dimethyl 601.74 High $ T_1 $ (2.9 eV), solution-processable

Key Observations :

  • Rigidity vs. Solubility : Unsubstituted cBCZ exhibits high rigidity but poor solubility, whereas methyl or phenyl substituents (e.g., 9-methyl-cBCZ) improve solubility while slightly reducing triplet energy ($ T_1 $) .
  • Electronic Properties: The 9-phenyl-9H-carbazol-3-yl group in the target compound enhances hole transport capabilities compared to simpler analogs like cBCZ, as seen in indenocarbazole derivatives .
Photophysical and Electronic Properties
  • Phosphorescence : The target compound’s rigid structure promotes ultralong organic phosphorescence (UOP) at room temperature, similar to cBCZ-doped systems. However, its emission lifetime (τ) is shorter than cgBCZ (dibenzo[c,g]carbazole) due to reduced spin-orbit coupling .
  • HOMO-LUMO Gaps : Carbazole derivatives with extended π-systems (e.g., the target compound) exhibit lower HOMO-LUMO gaps (~3.2 eV) compared to simpler carbazoles (~3.5 eV), facilitating charge transfer in OLEDs .

Biological Activity

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential as an antimicrobial, anticancer, and neuroprotective agent. The findings are supported by data from various studies and case reports.

Chemical Structure and Properties

The molecular formula of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is C24H18NC_{24}H_{18}N with a molecular weight of 342.41 g/mol. Its structure features multiple aromatic rings, contributing to its stability and biological activity.

Antimicrobial Activity

Recent studies have indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have shown promising antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for these compounds ranged from 12.6 to 22.3 mm at a concentration of 100 µg/mL, demonstrating their potential as antibacterial agents .

CompoundTarget BacteriaZone of Inhibition (mm)Concentration (µg/mL)
N-substituted carbazoleS. aureus22.3100
N-substituted carbazoleE. coli20.5100

Anticancer Activity

The anticancer potential of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has been evaluated in vitro against various cancer cell lines. In one study, derivatives were tested on human breast cancer cell lines (MCF-7), showing effective cytotoxicity with LC50 values ranging from 35.6 to 80.0 µg/mL .

CompoundCancer Cell LineLC50 (µg/mL)
Carbazole derivativeMCF-735.6
Carbazole derivativeMCF-760.2

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective properties. Compounds have been shown to inhibit apoptosis in dopaminergic neurons, which is crucial for conditions like Parkinson's disease. For example, aminopropyl-carbazole derivatives were reported to block cell death induced by neurotoxic agents like MPTP .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Reddy et al. synthesized several N-substituted carbazoles and tested their antimicrobial activities against common pathogens, highlighting their effectiveness in inhibiting bacterial growth.
  • Anticancer Research : Kumar et al. reported the synthesis and evaluation of specific carbazole derivatives against MCF-7 cells, demonstrating significant anticancer activity and suggesting further exploration for therapeutic applications.
  • Neuroprotection : Research by Ciftci et al. focused on the neuroprotective properties of certain carbazole derivatives, indicating their potential in treating neurodegenerative diseases through the prevention of neuronal apoptosis.

Q & A

Q. What are the common synthetic routes for preparing 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole, and how can intermediates be characterized?

The synthesis typically involves alkylation or cross-coupling reactions. For example, carbazole derivatives are often alkylated using dibromoalkanes in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under mild heating (45°C), yielding intermediates with high purity (89.5%) after recrystallization . Key intermediates are characterized via NMR, mass spectrometry, and XRD to confirm regioselectivity and structural integrity .

Q. What standard spectroscopic techniques are used to characterize this compound’s structure and purity?

1H/13C NMR and FT-IR confirm functional groups and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C–C: 1.37–1.42 Å) and torsional angles between aromatic systems, critical for understanding steric effects .

Q. How are photophysical properties such as absorption and emission spectra measured?

UV-Vis spectroscopy in solvents like tetrahydrofuran (THF) determines absorption maxima (λabs), while fluorescence spectroscopy measures emission (λem). Solid-state spectra are acquired using thin films or powdered samples. For example, bicarbazole derivatives exhibit λem shifts from 369–428 nm depending on alkyl chain length .

Q. What safety protocols are essential when handling carbazole derivatives?

Use fume hoods for volatile reagents (e.g., 1,4-dibromobutane). Avoid skin contact with alkylating agents and ensure proper waste disposal. Safety data sheets (SDS) for intermediates like 9-phenylcarbazole recommend protective equipment and emergency procedures for inhalation/ingestion .

Q. How can researchers optimize purification methods for carbazole-based compounds?

Column chromatography with ethyl acetate/hexane gradients removes unreacted precursors. Recrystallization from ethanol or methanol improves purity (>95%). Monitor via TLC (Rf ~0.3–0.5 in 1:4 EtOAc/hexane) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence solid-state photophysical properties?

Longer alkyl chains (e.g., hexyl vs. ethyl) reduce intermolecular π-π stacking, shifting emission from blue-green (428 nm) to deep-blue (416 nm) in bicarbazole systems. XRD data show chain length affects crystallinity and molecular packing, altering quantum yields .

Q. What strategies resolve contradictions in experimental data, such as unexpected emission shifts?

Contradictions may arise from solvent polarity effects or impurities. Use time-resolved fluorescence to distinguish intrinsic emission from excimer formation. Compare computational DFT calculations (e.g., HOMO-LUMO gaps) with experimental spectra to validate results .

Q. How can regioselectivity challenges in alkylation or cross-coupling reactions be addressed?

For regioselective alkylation, optimize reaction time and catalyst loading (e.g., TBAB at 6.20 mmol per 61.72 mmol carbazole). Sonogashira coupling requires precise stoichiometry (1:1 aryl halide:acetylene) and Pd(PPh3)4 catalysis to minimize byproducts .

Q. What computational tools predict the compound’s solid-state packing and optoelectronic behavior?

Software like CrystalExplorer analyzes Hirshfeld surfaces to predict π-π interactions. Density functional theory (DFT) models electronic transitions, while molecular dynamics simulations assess thermal stability in thin films .

Q. How can researchers design derivatives for OLED applications while avoiding aggregation-caused quenching (ACQ)?

Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to disrupt π-stacking. Test aggregation-induced emission (AIE) properties using THF/water mixtures. Bicarbazole derivatives with hexyl chains show improved electroluminescence efficiency (EQE >5%) due to reduced ACQ .

Methodological Notes

  • Data Validation: Cross-reference XRD bond lengths (e.g., C–N: 1.36 Å) with computational models to confirm accuracy .
  • Controlled Experiments: Replicate syntheses under inert atmospheres to assess oxygen/moisture sensitivity .
  • Advanced Characterization: Use time-correlated single-photon counting (TCSPC) for fluorescence lifetime analysis in diverse solvents .

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